3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid
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Overview
Description
3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of phenylalanine , an essential amino acid. Amino acids and their derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. As a phenylalanine derivative, it may interact with biological systems in a manner similar to that of phenylalanine. Phenylalanine plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters. It is also important in the structure and function of many proteins and enzymes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving phenylalanine and its metabolic processes. Phenylalanine is a precursor for the neurotransmitters tyrosine, dopamine, epinephrine, and norepinephrine. It plays a significant role in the structure and function of proteins and enzymes and the production of other amino acids .
Result of Action
Given its structural similarity to phenylalanine, it may participate in similar biological functions, such as protein synthesis and the production of neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid typically involves the protection of the amino group of 3-aminopropanoic acid with a tert-butoxycarbonyl group. One common method involves dissolving 3-aminopropanoic acid in tetrahydrofuran and a 10% sodium hydroxide solution, followed by the addition of di-tert-butyl dicarbonate at a low temperature. The reaction mixture is stirred at room temperature for several hours, and the product is extracted and purified .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the Boc-protected amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
- 3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid
- (S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Uniqueness
3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid is unique due to its specific structure, which includes a Boc-protected amino group attached to a phenylpropanoic acid backbone. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-5,7-8H,6,9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOSLRCCHSZKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933660 |
Source
|
Record name | 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-05-8 |
Source
|
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149506-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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